molecular formula C11H8Cl2O2 B1348664 [5-(3,4-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-28-1

[5-(3,4-Dichlorophenyl)furan-2-yl]methanol

Cat. No.: B1348664
CAS No.: 353509-28-1
M. Wt: 243.08 g/mol
InChI Key: KTLBKWDGIJCOCV-UHFFFAOYSA-N
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Description

[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: is an organic compound that belongs to the class of furans It is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a methanol group

Scientific Research Applications

[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

Similar compounds have shown antiproliferative activities against a variety of cancer cell lines . This suggests that the compound may interact with cellular targets that play a crucial role in cell proliferation and survival.

Mode of Action

It’s worth noting that compounds with similar structures have demonstrated the ability to modulate potency and toxicity through variations to the dichlorophenyl ring . This suggests that [5-(3,4-Dichlorophenyl)furan-2-yl]methanol may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given its potential antiproliferative activity, it’s plausible that the compound may influence pathways related to cell cycle regulation, apoptosis, or dna repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzaldehyde and furan-2-carboxylic acid.

    Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with furan-2-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions efficiently.

    Catalysts: Employing catalysts to enhance the reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form a fully saturated alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of [5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid.

    Reduction: Formation of [5-(3,4-Dichlorophenyl)furan-2-yl]methane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

[5-(3,4-Dichlorophenyl)furan-2-yl]methanol: can be compared with similar compounds such as:

    [5-(3,4-Dichlorophenyl)furan-2-yl]methane: Lacks the hydroxyl group, leading to different reactivity and applications.

    [5-(3,4-Dichlorophenyl)furan-2-yl]carboxylic acid: Contains a carboxyl group instead of a methanol group, affecting its acidity and reactivity.

    [5-(3,4-Dichlorophenyl)furan-2-yl]amine: Contains an amine group, leading to different biological activities and synthetic applications.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLBKWDGIJCOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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